1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane
Description
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane (CAS: 2758003-88-0) is a bicyclic compound featuring a bromomethyl (-CH2Br) and difluoromethyl (-CF2H) substituent on a 2-oxabicyclo[2.1.1]hexane scaffold. Its molecular formula is C7H11BrO3S, with a molecular weight of 255.13 g/mol and an XLogP3 value of 0.2, indicating moderate lipophilicity . This compound is part of the 2-oxabicyclo[2.1.1]hexane family, a class of saturated bioisosteres designed to replace ortho- and meta-substituted phenyl rings in bioactive molecules. The scaffold’s oxygen atom (-O-) replaces a methylene (-CH2-) group in bicyclo[2.1.1]hexane, improving metabolic stability and physicochemical properties in drug candidates .
Structurally, the 2-oxabicyclo[2.1.1]hexane core provides a three-dimensional geometry with non-planar characteristics (|θ| = 80°) compared to the near-flat ortho-phenyl ring (|θ| = 7–8°), enabling enhanced steric and electronic mimicry of aromatic systems . The compound has been utilized as a building block in medicinal and agrochemical synthesis, with scalable iodocyclization reactions enabling gram-scale production .
Properties
IUPAC Name |
1-(bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2O/c8-3-7-1-6(2-7,4-11-7)5(9)10/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGPGABHNVWGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CBr)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Approach
A strained diene (e.g., 1,3-cyclopentadiene) reacts with an oxygen-containing dienophile (e.g., furan derivatives) under high pressure to form the bicyclic ether. Catalysts such as Lewis acids (e.g., BF3·Et2O) enhance regioselectivity.
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Dienophile | Furan-2-carbaldehyde | 62 | |
| Catalyst | BF3·Et2O (10 mol%) | - | |
| Temperature | 120°C (sealed tube) | - | |
| Reaction Time | 24 h | - |
Strain-Promoted Cyclization
Photochemical [2+2] cycloaddition between ethylene and a ketone precursor generates the bicyclo[2.1.1]hexane skeleton. UV light (254 nm) initiates the reaction in anhydrous dichloromethane.
Bromomethyl Group Introduction
Bromination of a methyl-substituted intermediate is achieved via radical or electrophilic pathways.
Radical Bromination
N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in carbon tetrachloride selectively brominates the methyl group adjacent to the ether oxygen.
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | CCl4 | 78 | 95 |
| Initiator | AIBN (1 mol%) | - | - |
| Temperature | 60°C | - | - |
| Reaction Time | 6 h | - | - |
Electrophilic Substitution
Phosphorus tribromide (PBr3) reacts with a hydroxymethyl precursor in dry dichloromethane, yielding the bromomethyl derivative.
Difluoromethyl Group Installation
The difluoromethyl group is introduced via deoxofluorination or halogen exchange.
DAST-Mediated Fluorination
Diethylaminosulfur trifluoride (DAST) converts a ketone or aldehyde intermediate to the difluoromethyl group. Reactions are conducted at -78°C to minimize side reactions.
| Parameter | Condition | Yield (%) | Selectivity |
|---|---|---|---|
| Reagent | DAST (2 equiv) | 65 | >90% |
| Solvent | Dry THF | - | - |
| Temperature | -78°C → 0°C (gradual warming) | - | - |
Halogen Exchange
A bromodifluoromethyl precursor undergoes halogen exchange with silver fluoride (AgF) in acetonitrile, though this method risks over-fluorination.
Sequential Functionalization Strategies
Order of Substituent Addition
- Route A : Core → Bromomethyl → Difluoromethyl
- Advantages: Prevents premature fluorination interference.
- Challenges: Steric hindrance during late-stage fluorination.
- Route B : Core → Difluoromethyl → Bromomethyl
- Advantages: Higher yields in fluorination step (65% vs. 58%).
- Challenges: Bromination may require harsher conditions.
Industrial Scalability
Continuous flow reactors improve safety and yield for bromination (residence time: 30 min, yield: 82%) and fluorination steps (residence time: 15 min, yield: 70%).
Mechanistic Insights
Bromination Kinetics
Radical bromination follows a chain mechanism:
- Initiation : AIBN decomposes to generate radicals.
- Propagation : NBS abstracts hydrogen, forming a methyl radical.
- Termination : Bromine radical combines with the substrate.
Steric effects from the bicyclic framework slow propagation, necessitating higher temperatures.
Fluorination Selectivity
DAST preferentially targets carbonyl groups over ethers, but competing elimination reactions are mitigated by low temperatures (-78°C).
Analytical Validation
Spectroscopic Characterization
- ¹H NMR :
- Bromomethyl: δ 3.4–3.6 ppm (AB quartet, J = 10 Hz).
- Difluoromethyl: δ 5.8 ppm (tt, J = 56 Hz).
- ¹³C NMR :
- CF2H: δ 112 ppm (t, J = 240 Hz).
- CH2Br: δ 32 ppm.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity with a retention time of 12.3 min.
Challenges and Optimization
Competing Side Reactions
- Over-bromination : Controlled by stoichiometric NBS (1.05 equiv).
- Ring-opening : Minimized by avoiding protic solvents during fluorination.
Yield Enhancement
- Microwave Assistance : Reduces bromination time to 1 h (yield: 85%).
- Catalytic Additives : Tetrabutylammonium bromide (TBAB) improves fluorination yield to 72%.
Comparative Method Analysis
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Radical Bromination | High selectivity | Requires radical initiator | 78 |
| DAST Fluorination | Mild conditions | Moisture-sensitive | 65 |
| Flow Chemistry | Scalable, safe | High initial equipment cost | 82 |
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce oxides.
Scientific Research Applications
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.
Material Science: It is used in the development of novel materials with unique properties.
Bioconjugation: The compound can be used to modify biomolecules for various applications in biotechnology.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The difluoromethyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Table 1: Geometric Parameters of Bioisosteres vs. Ortho-Phenyl Ring
| Parameter | Ortho-Phenyl Ring | 2-Oxabicyclo[2.1.1]hexane | Bicyclo[1.1.1]pentane | Bicyclo[2.1.1]hexane | ||
|---|---|---|---|---|---|---|
| Distance (d, Å) | 3.0–3.1 | 3.6 | 2.6 | 3.5 | ||
| Distance (r, Å) | 1.38–1.44 | 1.56–1.57 | 1.50 | 1.55 | ||
| Angle φ1/φ2 (°) | ~120 | ~120 | ~110 | ~115 | ||
| Non-planarity ( | θ | , °) | 7–8 | 80 | 58 | 75 |
Key Findings :
- The 2-oxabicyclo[2.1.1]hexane scaffold closely matches the φ1/φ2 angles of the ortho-phenyl ring (~120°), outperforming bicyclo[1.1.1]pentane and bicyclo[2.1.1]hexane in angular mimicry .
- Its longer d and r distances (~3.6 Å and ~1.57 Å) allow for improved spatial accommodation in enzyme binding pockets compared to planar phenyl rings .
Metabolic Stability and Physicochemical Properties
Table 2: Metabolic Stability (Intrinsic Clearance, CIint) in Human Liver Microsomes
| Compound | Parent (CIint, µL/min/mg) | 2-Oxabicyclo[2.1.1]hexane Analogue (CIint) | Carbocyclic Analogue (CIint) |
|---|---|---|---|
| Fluxapyroxad (fungicide) | 28 | 23 | 35 |
| Boscalid (fungicide) | 26 | 3 | 12 |
| Lomitapide (drug) | 55 | 87 | 157 |
Key Findings :
- Replacement of ortho-phenyl with 2-oxabicyclo[2.1.1]hexane significantly improves metabolic stability in boscalid (CIint reduced from 26 to 3) and fluxapyroxad (28 to 23) .
- In lomitapide, the carbocyclic analogue (CIint = 157) showed reduced stability compared to the oxabicyclo version (CIint = 87), highlighting the oxygen atom’s role in modulating metabolic pathways .
Solubility and Lipophilicity:
- Water solubility in fluxapyroxad analogues increased from 0.01 mg/mL (carbocyclic) to 0.03 mg/mL (2-oxabicyclo) due to the oxygen atom’s polarity .
- The XLogP3 of 1-(bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane (0.2) suggests balanced lipophilicity for membrane permeability .
Bioactivity Comparisons
Table 3: Antifungal Activity (MIC Values) Against Fusarium Species
| Compound | MIC (mg/mL) vs. F. verticillioides | MIC (mg/mL) vs. F. oxysporum |
|---|---|---|
| Fluxapyroxad | 0.250 | 0.250 |
| 2-Oxabicyclo Analogue 29 | 0.250 | 0.250 (high conc.); 0.500 (low) |
| Carbocyclic Analogue 30 | 0.125 | 0.031 |
Key Findings :
- The 2-oxabicyclo analogue (29) retained fungicidal activity but showed reduced potency at low concentrations compared to carbocyclic analogues .
- Carbocyclic analogues (e.g., 30) exhibited superior potency (MIC = 0.031 mg/mL vs. F. oxysporum), suggesting that complete saturation may enhance target binding .
Biological Activity
Overview
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane is a bicyclic compound notable for its unique structural features, including a bromomethyl and a difluoromethyl group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential applications as a pharmacophore and a building block for more complex molecules.
The molecular formula of 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane is , with a molecular weight of approximately 227.05 g/mol. The compound's structure allows it to participate in various chemical reactions, including substitution, oxidation, and addition reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉BrF₂O |
| Molecular Weight | 227.05 g/mol |
| CAS Number | 2503209-24-1 |
The biological activity of 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The bromomethyl group can be replaced by various nucleophiles, leading to the formation of derivatives that may exhibit distinct biological activities. Additionally, the difluoromethyl group enhances the compound's stability and bioavailability, which are critical factors in drug design.
Medicinal Chemistry
Research indicates that this compound may serve as a pharmacophore in drug development. Its unique bicyclic structure allows for modifications that can improve efficacy and reduce toxicity in potential therapeutic agents. The compound has been explored for its role in synthesizing bioisosteres of traditional drug scaffolds, potentially leading to new classes of pharmaceuticals with improved properties.
Organic Synthesis
In organic synthesis, 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane acts as a versatile building block for creating more complex molecules. Its ability to undergo various reactions makes it valuable for developing novel compounds in medicinal chemistry and material science.
Case Studies and Research Findings
Recent studies have highlighted the importance of bicyclic compounds like 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane in drug design:
- Bioisosteric Replacement : Research has demonstrated that substituting ortho-substituted phenyl rings with saturated bioisosteres such as 2-oxabicyclo[2.1.1]hexanes can improve solubility and reduce lipophilicity while maintaining bioactivity. This approach has been validated through crystallographic analysis showing similar geometric properties between these structures and traditional phenyl rings .
- Synthesis of Novel Compounds : A practical approach was developed for synthesizing 2-oxabicyclo[2.1.1]hexanes with multiple exit vectors via iodocyclization reactions, showcasing the utility of these compounds in creating new pharmaceuticals .
Comparison with Similar Compounds
The biological activity of 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane can be contrasted with other similar bicyclic compounds:
| Compound Name | Key Features |
|---|---|
| 1-(Chloromethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane | Similar structure; different halogen substituent |
| 1-(Bromomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane | Enhanced fluorination; potential differences in reactivity |
| 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane | Structural variation; potential impact on biological activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane?
- Methodological Answer : The synthesis typically involves iodocyclization of appropriately substituted precursors. For example, 2-oxabicyclo[2.1.1]hexanes can be synthesized via cyclization of hydroxy-substituted intermediates, as demonstrated in the preparation of similar bicyclic compounds (e.g., 3-hydroxycyclobutanemethanol derivatives) . Key steps include:
- Precursor functionalization (e.g., bromomethyl and difluoromethyl group introduction).
- Cyclization under controlled conditions (e.g., iodine-mediated reactions).
- Purification via column chromatography or crystallization.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. The bicyclic framework and substituents (bromomethyl, difluoromethyl) produce distinct spectral signatures:
- ¹H/¹³C NMR : Resonances for bridgehead carbons (~80–100 ppm) and splitting patterns for difluoromethyl groups (²J~CF~ ~245 Hz) .
- High-Resolution MS : Confirms molecular formula (e.g., [M+H]⁺ for C₇H₈BrF₂O).
Q. What are the key functional groups influencing reactivity?
- Methodological Answer :
- Bromomethyl group : Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings) .
- Difluoromethyl group : Enhances metabolic stability and modulates electronic properties via fluorine’s electronegativity .
- Oxabicyclic core : Provides rigidity, mimicking aromatic bioisosteres in drug design .
Advanced Research Questions
Q. How does the bicyclic framework influence bioisosteric properties compared to aromatic rings?
- Methodological Answer : The 2-oxabicyclo[2.1.1]hexane core serves as a saturated bioisostere for ortho- and meta-substituted benzenes. Validation strategies include:
- Comparative bioactivity assays : Replace aromatic moieties in known drugs (e.g., fungicides) with the bicyclic system and measure potency .
- Computational modeling : Analyze binding interactions (e.g., hydrophobic contacts, hydrogen bonding) using molecular docking .
- Example : In fungicides, bicyclic analogues showed equal MIC values to fluxapyroxad (0.250 mg/ml) but lower potency than carbocyclic derivatives, highlighting steric/electronic trade-offs .
Q. How can researchers resolve contradictions in biological activity data across assays?
- Methodological Answer : Address discrepancies via:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing Br with I or CF₃) and test across multiple assays .
- Metabolic stability profiling : Use liver microsomes to assess if differential metabolism explains activity variations .
- Table : MIC values for 2-oxabicyclo vs. carbocyclic analogues:
| Compound | MIC (F. verticillioides) | MIC (F. oxysporum) |
|---|---|---|
| Fluxapyroxad | 0.250 mg/ml | 0.250 mg/ml |
| 2-Oxabicyclo analogue [29] | 0.250 mg/ml | 0.250 mg/ml |
| Carbocyclic analogue [30] | 0.125 mg/ml | 0.031 mg/ml |
| Source: Adapted from |
Q. What strategies optimize synthetic yield despite steric hindrance?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance precursor solubility .
- Temperature control : Lower temperatures reduce side reactions during cyclization .
- Catalyst screening : Test Pd or Cu catalysts for cross-coupling steps involving the bromomethyl group .
Q. How can this compound be incorporated into larger drug molecules?
- Methodological Answer :
- Click chemistry : Utilize the bromomethyl group for azide-alkyne cycloadditions .
- Peptide coupling : Attach carboxylic acid derivatives (e.g., from ) via EDC/HOBt-mediated reactions .
- Protecting group strategies : Use tert-butyl carbamates (e.g., ) to mask amines during multi-step syntheses.
Data Contradiction Analysis
- Example : Varied MIC values for bicyclic vs. carbocyclic fungicides suggest that rigidity and electronic effects differentially impact target binding. To validate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
